molecular formula C15H21N5O6 B1459951 N2-Isobutyryl-2'-O-methyl-guanosine CAS No. 63264-29-9

N2-Isobutyryl-2'-O-methyl-guanosine

Cat. No.: B1459951
CAS No.: 63264-29-9
M. Wt: 367.36 g/mol
InChI Key: RPULCYXEYODQOG-AKAIJSEGSA-N
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Mechanism of Action

Target of Action

N2-Isobutyryl-2’-O-methyl-guanosine, also known as N2-IBU-2’-OME-RG, is a purine nucleoside analog . The primary targets of this compound are indolent lymphoid malignancies . These are a group of slow-growing lymphomas and leukemias, which are types of cancer that affect the lymphatic system and blood cells respectively .

Mode of Action

The compound interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . Apoptosis is a process of programmed cell death that occurs in multicellular organisms . By inhibiting DNA synthesis, the compound prevents the replication of cancer cells, thereby limiting their growth . The induction of apoptosis leads to the death of these cells, further reducing the number of cancer cells .

Biochemical Pathways

The biochemical pathways affected by N2-Isobutyryl-2’-O-methyl-guanosine are those involved in DNA synthesis and apoptosis . The compound’s inhibition of DNA synthesis disrupts the cell cycle, preventing the cancer cells from dividing and growing . The induction of apoptosis triggers a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .

Result of Action

The result of the action of N2-Isobutyryl-2’-O-methyl-guanosine is the reduction in the number of cancer cells due to inhibited growth and induced cell death . This leads to a decrease in the size of tumors formed by these cells .

Biochemical Analysis

Biochemical Properties

N2-Isobutyryl-2’-O-methyl-guanosine plays a crucial role in various biochemical reactions, particularly in the inhibition of DNA synthesis and the induction of apoptosis. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit DNA polymerase and ribonucleotide reductase, which are essential for DNA replication and repair . Additionally, N2-Isobutyryl-2’-O-methyl-guanosine interacts with proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis . These interactions highlight the compound’s potential as an antineoplastic agent.

Cellular Effects

N2-Isobutyryl-2’-O-methyl-guanosine exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis by activating caspases and other apoptotic pathways . This compound also affects cell signaling pathways, such as the p53 pathway, which is crucial for cell cycle regulation and apoptosis . Furthermore, N2-Isobutyryl-2’-O-methyl-guanosine influences gene expression by modulating the activity of transcription factors and other regulatory proteins . These cellular effects contribute to its potential as a therapeutic agent for cancer treatment.

Molecular Mechanism

The molecular mechanism of N2-Isobutyryl-2’-O-methyl-guanosine involves several key processes. At the molecular level, this compound binds to DNA and RNA, interfering with their synthesis and function . It inhibits the activity of DNA polymerase and ribonucleotide reductase, leading to the disruption of DNA replication and repair . Additionally, N2-Isobutyryl-2’-O-methyl-guanosine induces apoptosis by activating caspases and other apoptotic proteins . These molecular interactions underscore the compound’s potential as an antineoplastic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N2-Isobutyryl-2’-O-methyl-guanosine have been observed to change over time. The compound exhibits good stability under various conditions, with minimal degradation over extended periods . Long-term studies have shown that N2-Isobutyryl-2’-O-methyl-guanosine maintains its biological activity and continues to induce apoptosis in cancer cells . These findings suggest that the compound is suitable for long-term use in biochemical research and potential therapeutic applications.

Dosage Effects in Animal Models

The effects of N2-Isobutyryl-2’-O-methyl-guanosine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, N2-Isobutyryl-2’-O-methyl-guanosine can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

N2-Isobutyryl-2’-O-methyl-guanosine is involved in several metabolic pathways, primarily related to nucleoside metabolism. The compound is metabolized by enzymes such as nucleoside phosphorylase and adenosine deaminase, which convert it into active metabolites . These metabolites further interact with various biomolecules, affecting metabolic flux and metabolite levels . The involvement of N2-Isobutyryl-2’-O-methyl-guanosine in these pathways underscores its potential as a therapeutic agent.

Transport and Distribution

Within cells and tissues, N2-Isobutyryl-2’-O-methyl-guanosine is transported and distributed through specific transporters and binding proteins. The compound is taken up by nucleoside transporters, which facilitate its entry into cells . Once inside, N2-Isobutyryl-2’-O-methyl-guanosine interacts with binding proteins that regulate its localization and accumulation . These interactions are crucial for the compound’s biological activity and therapeutic potential.

Subcellular Localization

N2-Isobutyryl-2’-O-methyl-guanosine exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and RNA . Additionally, N2-Isobutyryl-2’-O-methyl-guanosine is found in the cytoplasm, where it interacts with various proteins and enzymes involved in cellular processes . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments and organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Isobutyryl-2’-O-methylguanosine involves the protection of the guanosine molecule followed by methylation and isobutyrylation. The process typically starts with the protection of the 2’-hydroxyl group of guanosine using a suitable protecting group. This is followed by the methylation of the 2’-hydroxyl group to form 2’-O-methylguanosine. The final step involves the isobutyrylation of the N2 position to yield N2-Isobutyryl-2’-O-methylguanosine .

Industrial Production Methods

Industrial production of N2-Isobutyryl-2’-O-methylguanosine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in solid form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

N2-Isobutyryl-2’-O-methylguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while substitution reactions can produce a variety of modified nucleosides .

Scientific Research Applications

N2-Isobutyryl-2’-O-methylguanosine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

N2-Isobutyryl-2’-O-methylguanosine is unique due to its specific modifications at the N2 and 2’-O positions. Similar compounds include:

These compounds share some properties with N2-Isobutyryl-2’-O-methylguanosine but differ in their specific chemical modifications, leading to variations in their biological activities and applications.

Properties

IUPAC Name

N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O6/c1-6(2)12(23)18-15-17-11-8(13(24)19-15)16-5-20(11)14-10(25-3)9(22)7(4-21)26-14/h5-7,9-10,14,21-22H,4H2,1-3H3,(H2,17,18,19,23,24)/t7-,9-,10-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPULCYXEYODQOG-AKAIJSEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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